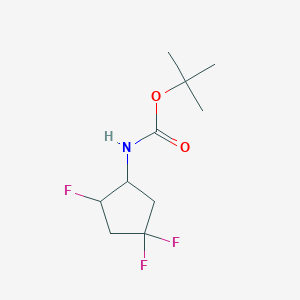
tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,4,4-trifluorocyclopentylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
化学反応の分析
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluorocyclopentyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
類似化合物との比較
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: This compound has a dichloropyrimidinyl group instead of a trifluorocyclopentyl group, leading to different chemical and biological properties.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: The presence of a hydroxycyclohexyl group in this compound results in different reactivity and applications.
The uniqueness of this compound lies in its trifluorocyclopentyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
特性
分子式 |
C10H16F3NO2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-10(12,13)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
WZBPQGVPNWCBHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(CC1F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)

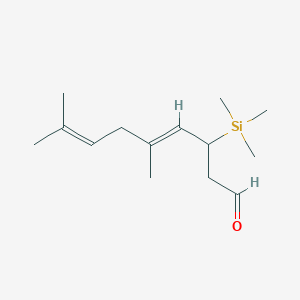
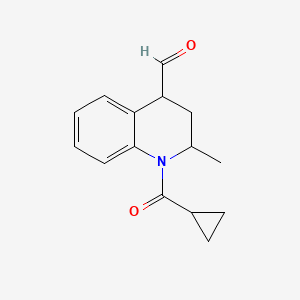
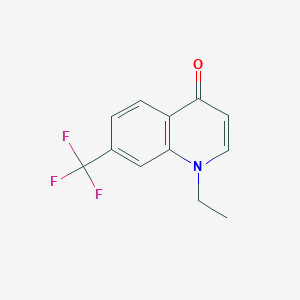
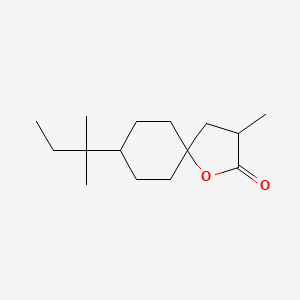
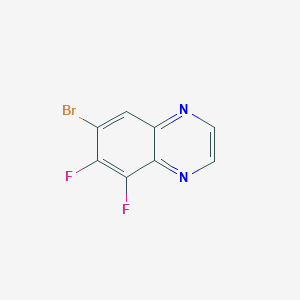


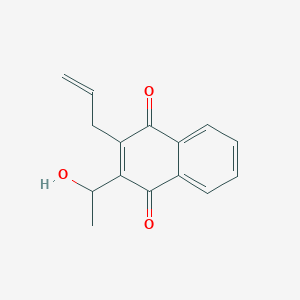
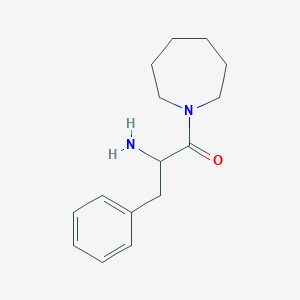
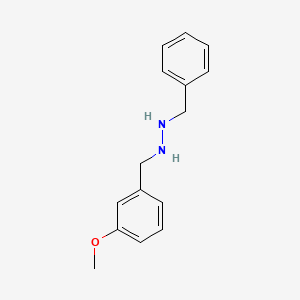
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)

